molecular formula C18H22N2O3 B5824301 1,3-dimethyl-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-benzimidazole CAS No. 5536-77-6

1,3-dimethyl-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-benzimidazole

Cat. No.: B5824301
CAS No.: 5536-77-6
M. Wt: 314.4 g/mol
InChI Key: DREUEAOFTRXSBV-UHFFFAOYSA-N
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Description

1,3-dimethyl-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-benzimidazole is a heterocyclic compound that belongs to the benzimidazole family. This compound is characterized by its unique structure, which includes a benzimidazole core substituted with a 3,4,5-trimethoxyphenyl group and two methyl groups. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-benzimidazole typically involves the condensation of ortho-phenylenediamine with 3,4,5-trimethoxybenzaldehyde in the presence of an acid catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may exhibit different biological activities.

    Substitution: The compound can undergo substitution reactions where the trimethoxyphenyl group or the methyl groups are replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often involve nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with different oxidation states, while substitution reactions can produce a variety of substituted benzimidazole compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,3-dimethyl-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or disrupt the function of cellular membranes, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    2-phenylbenzimidazole: Similar structure but lacks the trimethoxyphenyl group.

    1,3-dimethyl-2-phenylbenzimidazole: Similar structure but lacks the trimethoxy groups on the phenyl ring.

    3,4,5-trimethoxyphenylimidazole: Contains the trimethoxyphenyl group but lacks the benzimidazole core.

Uniqueness

1,3-dimethyl-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-benzimidazole is unique due to the presence of both the benzimidazole core and the 3,4,5-trimethoxyphenyl group. This combination imparts distinct biological activities and chemical properties, making it a valuable compound for scientific research and industrial applications .

Properties

IUPAC Name

1,3-dimethyl-2-(3,4,5-trimethoxyphenyl)-2H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-19-13-8-6-7-9-14(13)20(2)18(19)12-10-15(21-3)17(23-5)16(11-12)22-4/h6-11,18H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DREUEAOFTRXSBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(N(C2=CC=CC=C21)C)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40970697
Record name 1,3-Dimethyl-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40970697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5536-77-6
Record name 1,3-Dimethyl-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40970697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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